molecular formula C16H29N3O4S B2995047 N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034539-52-9

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2995047
CAS No.: 2034539-52-9
M. Wt: 359.49
InChI Key: VKUGQJDBCVRCNX-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a high-purity chemical reagent designed for professional research and development applications. This compound features a unique molecular architecture that combines a 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide moiety, a group known in medicinal chemistry for its potential as a key pharmacophore, linked via a hydroxypropyl chain to a tetrahydropyran (THP) ring, a saturated heterocycle that can influence a compound's physicochemical properties and bioavailability (as seen in other research compounds like the M1 PAM-agonist PF-06767832, which also contains a tetrahydropyran group) . The primary research applications for this compound are anticipated to be in the fields of medicinal chemistry and drug discovery, where it may serve as a valuable intermediate or scaffold for the synthesis of novel bioactive molecules. Its structure suggests potential for exploration as a modulator of various enzymatic or receptor targets, given the known utility of both sulfonamide and heterocyclic motifs in the design of enzyme inhibitors and receptor ligands. Researchers may find value in investigating its mechanism of action in specific biological assays, its structure-activity relationships (SAR), and its metabolic profile. This product is provided with comprehensive analytical data, including HPLC for purity and mass spectrometry for structural confirmation, to ensure reliability and reproducibility in your experiments. It is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4S/c1-11(2)19-13(4)16(12(3)18-19)24(21,22)17-8-5-15(20)14-6-9-23-10-7-14/h11,14-15,17,20H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUGQJDBCVRCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also referred to as compound 2034539-52-9, is a sulfonamide derivative with significant potential in medicinal chemistry. This article reviews its biological activity, mechanism of action, and relevant research findings.

PropertyValue
Molecular Formula C16H29N3O4S
Molecular Weight 359.49 g/mol
CAS Number 2034539-52-9
IUPAC Name N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in various biological pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting disease processes.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities. The following are notable findings related to the biological activity of this compound:

Anti-inflammatory Activity

Studies have shown that similar pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds in this class have been reported to achieve up to 85% inhibition of TNF-α at certain concentrations .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrazole derivatives. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For example, certain derivatives have shown promising results against Bacillus subtilis and E. coli at concentrations comparable to standard antibiotics .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring and sulfonamide group can significantly influence potency and selectivity towards specific targets .

Case Studies

  • Anti-inflammatory Effects : A study involving a series of pyrazole derivatives indicated that modifications led to enhanced anti-inflammatory responses in animal models, with one compound demonstrating effects comparable to indomethacin .
  • Antimicrobial Efficacy : In another investigation, a synthesized pyrazole derivative was tested against Mycobacterium tuberculosis (MTB), showing significant inhibition at low concentrations .

Comparison with Similar Compounds

1-isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

  • Structure : Shares the 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide core but substitutes the 3-hydroxy-tetrahydro-2H-pyran-propyl group with a thiophene-containing ethyl chain.
  • Key Features: Thiophene (sulfur-containing heterocycle) introduces aromaticity and lipophilicity. Molecular weight: 393.5 g/mol (C₁₇H₂₃N₅O₂S₂).

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

  • Structure : Features a pyridine-sulfonamide core with a 4-chlorophenyl carbamoyl substituent.
  • Chlorophenyl group enhances hydrophobicity and steric bulk. Melting point: 138–142°C; IR peaks at 1726 cm⁻¹ (C=O) and 1164 cm⁻¹ (SO₂) indicate distinct functional group interactions .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

  • Structure: Combines a pyrazolo[3,4-d]pyrimidine core with a fluorinated chromenone moiety.
  • Key Features: Chromenone (coumarin derivative) provides planar aromaticity and UV activity. Dual fluorine atoms enhance metabolic stability and electronegativity. Molecular weight: 616.9 g/mol, significantly higher than the target compound, which may impact bioavailability .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound (Target) Pyrazole sulfonamide 3-hydroxy-tetrahydro-2H-pyran-propyl ~420 (estimated*) Enhanced solubility (hydroxy group), moderate lipophilicity (tetrahydro-2H-pyran)
1-isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide Pyrazole sulfonamide Thiophen-3-yl-ethyl 393.5 High lipophilicity (thiophene), limited hydrogen-bonding capacity
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) Pyridine sulfonamide 4-Chlorophenyl carbamoyl ~450 (estimated) Hydrophobic interactions (chlorophenyl), pyridine-mediated electron withdrawal
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo-pyrimidine sulfonamide Fluorophenyl chromenone, fluorine substituents 616.9 High molecular weight, fluorination improves metabolic stability

*Estimated based on structural analogy.

Functional Implications

  • Hydrogen Bonding : The hydroxy group in the target compound may improve interactions with polar residues in biological targets (e.g., enzymes or receptors), unlike the thiophene or chlorophenyl analogues .
  • Metabolic Stability : The tetrahydro-2H-pyran group in the target compound could confer better metabolic stability compared to pyridine (prone to oxidation) or thiophene (susceptible to sulfur oxidation) .
  • Solubility: The hydroxy and oxygen-rich tetrahydro-2H-pyran moieties likely enhance aqueous solubility relative to highly lipophilic derivatives like the fluorinated chromenone compound .

Q & A

Basic: How can researchers optimize the synthetic yield of this sulfonamide derivative?

Methodological Answer:
Optimization requires a combination of reaction parameter adjustments and statistical experimental design. For example, varying solvents, catalysts, and temperature while employing a Design of Experiments (DoE) approach minimizes trial-and-error. Evidence from heterocyclic compound synthesis (e.g., pyrazole derivatives) suggests using regioselective alkylation or sulfonylation steps under inert conditions . Reaction monitoring via TLC or HPLC ensures intermediate purity, and yield improvements (e.g., 35% to >50%) can be achieved by optimizing stoichiometry and reaction time .

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., δ 11.55 ppm for NH protons in pyrazole derivatives) .
  • HPLC-MS : Verify molecular weight (e.g., ESIMS m/z 392.2) and purity (>98%) .
  • FTIR : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹).
    Cross-referencing with computational predictions (e.g., ACD/Labs Percepta for logP or pKa) enhances validation .

Advanced: How can computational modeling predict reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates. The ICReDD framework integrates reaction path searches with experimental data to narrow optimal conditions . For example, stereochemical outcomes (e.g., InChI stereodescriptors like 1S/C31H33F3N2O5S) can be predicted using molecular dynamics simulations . This reduces development time by 30–50% compared to traditional methods .

Advanced: What strategies address stereochemical challenges in synthesis?

Methodological Answer:

  • Chiral chromatography : Resolve enantiomers using polysaccharide-based columns.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) during key steps like hydroxylation .
  • In silico modeling : Predict steric hindrance using tools like Gaussian09 to refine synthetic routes .
    Evidence from structurally similar compounds (e.g., N-(3-{(1R)-1-[(6R)-4-Hydroxy-...}phenyl)-5-(trifluoromethyl)-2-pyridinesulfonamide) highlights the importance of stereocenter control via temperature and solvent polarity adjustments .

Basic: How to assess solubility and stability under varying conditions?

Methodological Answer:

  • Solubility : Use shake-flask methods with buffers (pH 1–7.4) and solvents (e.g., DMSO, ethanol). Data from pyrazole analogs suggest logP values >2.5 indicate lipophilicity .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hygroscopic compounds, storage under nitrogen at -20°C is advised .

Advanced: How to analyze and mitigate impurities during synthesis?

Methodological Answer:

  • LC-MS/MS : Identify impurities (e.g., des-methyl analogs) at ppm levels .
  • Process refinement : Introduce scavenger resins or gradient recrystallization. For example, Imp. B(BP) in sulfonamide derivatives is minimized via pH-controlled crystallization .
  • DoE : Correlate impurity formation with variables like reaction time or excess reagent ratios .

Basic: What statistical methods optimize reaction parameters?

Methodological Answer:

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst loading) .
  • Factorial designs : Screen critical factors (e.g., 2³ designs for solvent, temperature, and pressure) .
    Case studies in pyrazole synthesis show RSM improves yields by 15–20% compared to one-factor-at-a-time approaches .

Advanced: How to employ quantum calculations in reaction mechanism studies?

Methodological Answer:

  • Transition state analysis : Use Gaussian or ORCA to calculate activation energies for sulfonamide bond formation .
  • Machine learning : Train models on existing reaction data (e.g., ICReDD’s database) to predict regioselectivity in heterocyclic systems .
    For example, ab initio MD simulations reveal solvent effects on nucleophilic attack steps in pyrazole sulfonylation .

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